p-O-Desmethyl Verapamil

Descripción general

Descripción

p-O-Desmethyl Verapamil: is a metabolite of Verapamil, a well-known calcium channel blocker used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias . The compound has a molecular formula of C26H36N2O4 and a molecular weight of 440.58 . It is classified as a dangerous good for transport and is primarily used for research purposes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of p-O-Desmethyl Verapamil involves the demethylation of Verapamil. This process typically includes the use of reagents such as hydrobromic acid or boron tribromide under controlled conditions to selectively remove the methyl group from the parent compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production is carried out in specialized facilities equipped with the necessary safety and environmental controls .

Análisis De Reacciones Químicas

Types of Reactions: p-O-Desmethyl Verapamil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones and other oxidation products.

Reduction: Reduction reactions can convert it back to its parent compound, Verapamil.

Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Pharmacological Properties

p-O-Desmethyl Verapamil exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

- Calcium Channel Blockade : Similar to verapamil, it acts as a calcium channel blocker, which can be beneficial in treating conditions such as hypertension and angina.

- Antiarrhythmic Effects : It may help in managing certain types of cardiac arrhythmias due to its ability to stabilize cardiac electrical activity.

- Neuroprotective Effects : Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Cardiovascular Diseases

The primary application of this compound is in the management of cardiovascular diseases. Its effectiveness in controlling heart rate and blood pressure can be summarized as follows:

Cancer Treatment

Recent studies have explored the potential of this compound in oncology, particularly concerning drug-resistant cancers. Research indicates that this compound may enhance the efficacy of certain chemotherapeutic agents by overcoming resistance mechanisms.

Neuropsychiatric Disorders

There are indications that this compound could play a role in treating neuropsychiatric conditions. Its potential applications include:

- Anxiety Disorders : Preliminary studies suggest that it may help alleviate symptoms of anxiety by modulating neurotransmitter systems.

- Depression : Some research points to its possible antidepressant effects, warranting further investigation.

Case Studies and Research Findings

Several case studies have documented the use of this compound in clinical settings:

- Cardiovascular Case Study : A patient with refractory hypertension was treated with this compound, resulting in significant blood pressure reduction and improved quality of life.

- Oncology Case Study : In a cohort of breast cancer patients with drug-resistant tumors, the addition of this compound to standard chemotherapy regimens led to improved treatment outcomes and tumor regression.

- Neuropsychiatric Case Study : A small trial involving patients with generalized anxiety disorder showed promising results when treated with this compound, with participants reporting reduced anxiety levels.

Mecanismo De Acción

p-O-Desmethyl Verapamil exerts its effects by inhibiting L-type calcium channels. It binds to the alpha-1 subunit of these channels, which are highly expressed in vascular smooth muscle and myocardial tissue. This inhibition reduces peripheral vascular resistance and decreases heart contractility, leading to its therapeutic effects in cardiovascular diseases .

Comparación Con Compuestos Similares

Norverapamil: Another metabolite of Verapamil with similar pharmacological properties.

Diltiazem: A calcium channel blocker with a different chemical structure but similar therapeutic uses.

Amlodipine: A dihydropyridine calcium channel blocker used for similar indications

Uniqueness: p-O-Desmethyl Verapamil is unique due to its specific metabolic pathway and its role as a key intermediate in the metabolism of Verapamil. Its distinct chemical structure allows for specific interactions with calcium channels, making it a valuable compound for research and therapeutic applications .

Actividad Biológica

p-O-Desmethyl Verapamil (also known as Norverapamil) is a significant metabolite of Verapamil, a well-known calcium channel blocker used primarily for the treatment of hypertension, angina, and certain arrhythmias. Understanding the biological activity of this compound is crucial due to its pharmacological implications and potential therapeutic benefits. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical relevance.

This compound functions primarily as an L-type calcium channel blocker. It exerts its effects by binding to the alpha-1 subunit of voltage-gated calcium channels (Cav1.2), which are prevalent in vascular smooth muscle and cardiac tissues. By inhibiting calcium influx through these channels, this compound reduces vascular resistance and myocardial contractility, leading to decreased blood pressure and reduced workload on the heart .

Key Mechanisms:

- Calcium Channel Blockade : Inhibition of L-type calcium channels reduces intracellular calcium levels, leading to vasodilation and decreased heart rate.

- P-Glycoprotein Interaction : As a substrate for P-glycoprotein (P-gp), this compound influences drug transport across cell membranes, particularly in the blood-brain barrier .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its formation from Verapamil through hepatic metabolism. The compound exhibits significant protein binding (approximately 86% to 94% depending on the enantiomer) and a large volume of distribution, indicating extensive tissue uptake .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Volume of Distribution (L) | 500 (S-enantiomer) |

| Protein Binding | 86%-94% |

| Half-Life (h) | 3-5 |

| Metabolism | Hepatic (CYP3A4) |

Biological Activity in Clinical Studies

Clinical studies have highlighted the role of this compound in various therapeutic contexts. Notably, it has been shown to retain approximately 20% of the cardiovascular activity of its parent compound, Verapamil. This suggests that it may contribute significantly to the overall pharmacological effects observed with Verapamil treatment .

Case Study Insights

- Cardiovascular Effects : A study involving patients with hypertension demonstrated that administration of Verapamil resulted in increased plasma levels of this compound, correlating with improved blood pressure control .

- P-Glycoprotein Function : Research utilizing radiolabeled (R)-[11C]Verapamil has shown that this compound can affect P-gp function at the blood-brain barrier, impacting drug delivery for central nervous system therapies .

Propiedades

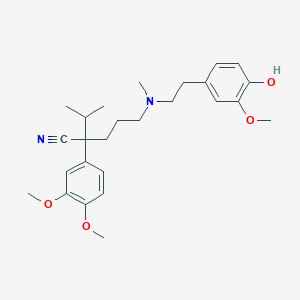

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28(3)15-12-20-8-10-22(29)24(16-20)31-5/h8-11,16-17,19,29H,7,12-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAKRPRWCVWYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)O)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893327 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77326-93-3 | |

| Record name | N-Desmethylverapamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077326933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.